Cas no 8002-43-5 (Lecithins)

Lecithins 化学的及び物理的性質
名前と識別子
-
- Soybean Lecithin
- L-Alpha-Phosphatidyl Choline
- Lecithin
- Lecithin, granular
- Lecithins
- Lecithin from Soybean
- Lecithin from Egg
- Lecithin ex soybeans
- LECITHIN(EGG)(RG)
- L-α-Phosphatidylcholine
- L-α-Phosphatidylcholine, from Egg Yolk, Hydrogenated
- Phosphatidylcholine
- Soy bean phospholipid
- Alcolec-S
- froM Egg
- granulestin
- kelecin
- L-alpha-Lecithin
- L-alpha-Lecithin, granular
- Lecithin, Refined
- Ovolecithin
- Phospholutein
- Reagent Grade
- Soy lecithin
- Ovolecithin from Egg
- PC
- [(2R)-3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- sunflower LECITHIN
- PC-98T
- Carbomer
- Soy PC, L-alpha-phosphatidylcholine (Soy), powder
- GPCho(16:0/18:2)
- DTXSID301334203
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine
- 16:0-18:2-PC
- Azolectin
- PC(16:0/18:2)
- Phosphatidylcholine(16:0/18:2)
- SOYBEAN PHOSPHOLIPIDS
- CHEBI:73002
- 16:0-18:2 PC, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, chloroform
- 8002-43-5
- 1,2-Diacyl-sn-glycero-3-phosphocholine
- (2R)-3-(hexadecanoyloxy)-2-[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
- MFCD00082428
- FS-8120
- GPCho(16:0/18:2omega6)
- [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Phosphatidylcholine(16:0/18:2w6)
- MFCD00131449
- DB02306
- 17708-90-6
- L-alpha-1-Palmitoyl-2-linoleoylphosphatidylcholine
- (2R)-3-(hexadecanoyloxy)-2-[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- PC(16:0/18:2(9Z,12Z))
- UNII-6UCA7I41S8
- PALMITOYL-LINOLEOYL PHOSPHATIDYLCHOLINE
- Lecithin, bovine
- PC(16:0/18:2omega6)
- SCHEMBL234615
- 16:0-18:2 PC, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, powder
- LMGP01010594
- Phosphatidylserine Powder
- CS-7874
- 6UCA7I41S8
- GPC(16:0/18:2)
- 1-palmitoyl-2-linoleoyl-GPC (16:0/18:2)
- 1-Palmitoyl-2-linoleoyl-3-sn-glycerophosphatidylcholine
- PC 34:2
- Heart PC, L-alpha-phosphatidylcholine (Heart, Bovine), powder
- HY-B2235
- 1-16:0-2-18:2-phosphatidylcholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-phosphatidylcholine
- Q27105002
- 3,5,8-Trioxa-4-phosphahexacosa-17,20-dien-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-(((1-oxohexadecyl)oxy)methyl)-, inner salt, 4-oxide, (7R,17Z,20Z)-
- 1-palmitoyl-2-linoleoyl-phosphatidylcholine
- phosphatidylcholine 16:0/18:2(9Z,12Z)
- 1-Palmitoyl-2-linoleoyl-sn-glycerophosphatidylcholine
- Soy PC, L-alpha-phosphatidylcholine (Soy), chloroform
- L-.ALPHA.-1-PALMITOYL-2-LINOLEOYLPHOSPHATIDYLCHOLINE
- 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphocholine, >=97% (GC), >=99% (TLC)
- (2-{[3-(hexadecanoyloxy)-2-[octadeca-9.12-dienoyloxy]propyl phosphono]oxy}ethyl)trimethylazanium
- PC(16:0/18:2n6)
- L-alpha-Phosphatidylcholine, 90%
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-linoleoyl-GPC
- Phosphatidylcholine(16:0/18:2omega6)
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- Soybean phosphatide
- Soybean phospholipid
- Lecithin ( from soybean)
- Lecithin,from soybean
- HY-B2235A
- 1ST180966-1000S
- from soybean,>98%
- HY-B2235B
- (R)-2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- L-
- A-Lecithin (egg yolk), 75%
- (R)-2-((9Z,12Z)-Octadeca-9,12-dienoyloxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- JLPULHDHAOZNQI-ZTIMHPMXSA-N
- (9Z,12Z)-1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine Solution in Chloroform, 1000ug/mL
- A-Lecithin (egg yolk, Type XVI-E), 99%
-
- MDL: MFCD00082428
- インチ: 1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/t40-/m1/s1
- InChIKey: JLPULHDHAOZNQI-RRHRGVEJSA-N
- ほほえんだ: P(=O)([O-])(OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 757.562156g/mol
- ひょうめんでんか: 0
- XLogP3: 12.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 回転可能化学結合数: 40
- どういたいしつりょう: 757.562156g/mol
- 単一同位体質量: 757.562156g/mol
- 水素結合トポロジー分子極性表面積: 111Ų
- 重原子数: 52
- 複雑さ: 941
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Odorless or slight nutlike odor; faint fatty odor
- Stability Shelf Life: Stable under recommended storage conditions.
- Taste: Bland
- 色と性状: Solid
- 密度みつど: d424 1.0305
- ゆうかいてん: 236.1ºC
- フラッシュポイント: 華氏温度:60.8°f
摂氏度:16°c - ようかいど: chloroform: 0.1 g/mL, slightly hazy, slightly yellow to deep orange
- すいようせい: 無視できる
- あんていせい: Stable, but light, heat, moisture and air-sensitive. Incompatible with strong oxidizing agents.
- PSA: 121.00000
- LogP: 12.01420
- 濃度: 100 mg/mL in ethanol
- かんど: 光に敏感
- ようかいせい: クロロホルム、エーテル、石油エーテルに可溶であるが、アセトンに溶解しにくい。
- マーカー: 5429
Lecithins セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN 2810 6.1/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11
- セキュリティの説明: 7-16-24/25-36/37-45-36/37/39-26-53
- 福カードFコード:1-8-10
- RTECS番号:OG7565000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:−20°C
- 包装等級:III
- 危険レベル:3
- リスク用語:R11; R48/20/22; R40; R38; R22; R36/37/38; R46; R45; R48/20/21/22
- セキュリティ用語:3
- 包装カテゴリ:III
Lecithins 税関データ
- 税関コード:2923200000
- 税関データ:
中国税関コード:
2923200000
Lecithins 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0022-25g |
Lecithins |
8002-43-5 | from Egg | 25g |
¥470.0 | 2022-06-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3237-200 mg |
Lecithin |
8002-43-5 | 90.00% | 200mg |
¥584.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF734-25g |
Lecithins |
8002-43-5 | fromSoybean | 25g |
¥75.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L861761-5g |
Lecithin |
8002-43-5 | liquid, from soybean | 5g |
¥78.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L75561-20mg |
Phosphatidylcholine(1+) |
8002-43-5 | 98% | 20mg |
¥898.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002341-1g |
Lecithins |
8002-43-5 | 98%() | 1g |
¥95 | 2023-09-07 | |
abcr | AB208100-250 g |
Lecithin, Refined; . |
8002-43-5 | 250 g |
€87.80 | 2023-07-20 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0023-500G |
Lecithin from Soybean |
8002-43-5 | 500g |
¥450.00 | 2023-09-07 | ||
TRC | L320065-10g |
Lecithin (60%, Egg) |
8002-43-5 | 10g |
$110.00 | 2023-05-18 | ||
TRC | L320050-10g |
Lecithin (Technical Grade) |
8002-43-5 | 10g |
$159.00 | 2023-05-18 |
Lecithins 関連文献
-
Chao Song,Nai-Yun Gao,Hong-Wen Gao Mol. BioSyst. 2010 6 1901
-
Dilek Madenci,Anniina Salonen,Peter Schurtenberger,Jan Skov Pedersen,Stefan U. Egelhaaf Phys. Chem. Chem. Phys. 2011 13 3171
-
Andrew B. Matheson,Georgios Dalkas,Andrei Gromov,Stephen R Euston,Paul S. Clegg Food Funct. 2017 8 4547
-
Paula K. Okuro,Iris Tavernier,Mohd D. Bin Sintang,Andre G. Skirtach,António A. Vicente,Koen Dewettinck,Rosiane L. Cunha Food Funct. 2018 9 1755
-
Chao Song,Nai-Yun Gao,Hong-Wen Gao Mol. BioSyst. 2010 6 1901
-
Amelia Torcello-Gómez,Julia Maldonado-Valderrama,Antonio Martín-Rodríguez,David Julian McClements Soft Matter 2011 7 6167
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm 2015 17 5953
-
Tong Shi,Ganesha Yanuar Arief Wijaya,Li Yuan,Quancai Sun,Fan Bai,Jinlin Wang,Ruichang Gao RSC Adv. 2020 10 30896
-
9. Molecular and microstructural characterization of lecithin-based oleogels made with vegetable oilMaxime Bodennec,Qing Guo,Dérick Rousseau RSC Adv. 2016 6 47373
-
Gerardo Palazzo Soft Matter 2013 9 10668
Lecithinsに関する追加情報
Lecithins (CAS No. 8002-43-5): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Lecithins, with the CAS number 8002-43-5, are a group of naturally occurring fatty substances found in animal and plant tissues. These versatile compounds are widely recognized for their emulsifying, stabilizing, and nutritional properties. In recent years, the demand for lecithin supplements and lecithin in food products has surged, driven by growing consumer interest in natural ingredients and functional foods.
The chemical composition of lecithins primarily includes phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. These components contribute to the unique amphiphilic nature of lecithin, making it an excellent emulsifier in both water-in-oil and oil-in-water systems. The soy lecithin variant, derived from soybean oil, is particularly popular in industrial applications due to its cost-effectiveness and abundant availability.
In the food industry, lecithin applications are extensive. It serves as a natural emulsifier in chocolate production, preventing cocoa and cocoa butter separation. Many consumers searching for lecithin in baking will find it improves dough handling and extends shelf life. The compound also finds use in margarine, instant foods, and as a release agent in cooking sprays. Recent trends show increasing interest in non-GMO lecithin options, reflecting the clean-label movement in food manufacturing.
The nutritional benefits of lecithins have gained significant attention in health-conscious markets. As a source of choline, lecithin supplements support brain function and liver health. Many people searching for lecithin for memory or lecithin for cholesterol are exploring its potential cognitive and cardiovascular benefits. The compound may help maintain cell membrane integrity and support fat metabolism, making it popular in weight management formulations.
Beyond food and nutrition, lecithin uses extend to pharmaceutical and cosmetic applications. In drug formulations, it enhances bioavailability of active ingredients. The cosmetics industry values lecithin in skincare for its moisturizing and skin-barrier enhancing properties. With the rise of clean beauty trends, plant-derived lecithin has become a sought-after ingredient in natural personal care products.
The global lecithin market has shown steady growth, with projections indicating continued expansion. Factors driving this include increasing demand for natural food additives and growing awareness of lecithin health benefits. The sunflower lecithin segment is experiencing particular growth as an allergen-free alternative to soy-based products. Market research indicates North America and Europe as dominant consumers, while Asia-Pacific shows the fastest growth rate due to changing dietary patterns.
Quality considerations for lecithins include purity, source, and processing method. Many manufacturers now offer organic lecithin options to meet consumer demand for sustainable products. The extraction process typically involves degumming of vegetable oils, with newer methods focusing on maintaining the nutritional integrity of the final product. Analytical techniques like HPLC are commonly used to assess lecithin composition and quality parameters.
Recent innovations in lecithin technology include modified forms with enhanced functionality. Enzymatically hydrolyzed lecithin offers improved water dispersibility, expanding its application potential. Researchers are also exploring novel sources such as marine organisms and microbial fermentation to diversify the lecithin supply chain. These developments address both functional needs and sustainability concerns in the industry.
For consumers interested in how to use lecithin at home, it's available in various forms including granules, powders, and liquids. Many home bakers search for lecithin substitute options, though its unique properties make complete substitution challenging. Proper storage is important as lecithin can oxidize over time, with recommendations typically including cool, dark conditions in airtight containers.
The regulatory status of lecithins varies by region but is generally recognized as safe by major food safety authorities. In the EU, it's approved as food additive E322, while the FDA includes it in the GRAS (Generally Recognized As Safe) list. These approvals support the widespread use of lecithin in food products across global markets.
Future prospects for lecithins appear promising, with research exploring new applications in nanotechnology and drug delivery systems. The compound's biocompatibility and functional properties make it attractive for advanced applications. As consumer demand for clean-label, functional ingredients continues to grow, lecithin is well-positioned to maintain its importance across multiple industries.
For those considering lecithin supplementation, typical dosage ranges from 500mg to 2000mg daily, though individual needs may vary. It's always advisable to consult healthcare professionals, especially for individuals with specific health conditions or those taking medications. The versatility and safety profile of lecithins ensure their continued relevance in both industrial applications and consumer products.
8002-43-5 (Lecithins) 関連製品
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- 14024-18-1(Iron(III) Acetylacetonate)
- 19805-18-6(9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-)
- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)
- 163751-35-7(rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate)
- 10340-91-7(Benzyl Isocyanide)
- 155575-01-2(3,5,8-Trioxa-4-phosphaoctacosa-16,19,22-trien-1-aminium,7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide,(7R,16Z,19Z,22Z)- (9CI))
- 148383-51-1(Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1))
- 56-53-1(Diethylstilbestrol)
- 1670-26-4(D-erythro-Sphingosylphosphorylcholine (Synthetic))
